N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18809727
InChI: InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3/i4D3
SMILES:
Molecular Formula: C8H18N2O2
Molecular Weight: 177.26 g/mol

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC18809727

Molecular Formula: C8H18N2O2

Molecular Weight: 177.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester -

Specification

Molecular Formula C8H18N2O2
Molecular Weight 177.26 g/mol
IUPAC Name tert-butyl N-(2-aminoethyl)-N-(trideuteriomethyl)carbamate
Standard InChI InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3/i4D3
Standard InChI Key QYJVBVKFXDHFPQ-GKOSEXJESA-N
Isomeric SMILES [2H]C([2H])([2H])N(CCN)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C)CCN

Introduction

Structural and Chemical Properties

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester (CAS: 330798-28-2 or 121492-06-6, depending on supplier nomenclature) has the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 177.26 g/mol. The "D3" designation in its name suggests deuterium substitution at three hydrogen positions, though this detail is inconsistently reported across sources . The compound features:

  • A tert-butyloxycarbonyl (Boc) group, which acts as a protective moiety for amines.

  • An N-methyl-2-aminoethyl chain, enabling hydrogen bonding and nucleophilic reactivity.

  • A carbamate linkage (N−C(=O)−O−), common in polyurethane precursors and enzyme inhibitors .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point234.2°C at 760 mmHg
Density0.975 g/cm³
Refractive Index1.447
Purity≥98%
SolubilitySoluble in organic solvents

Discrepancies in CAS numbers (330798-28-2 vs. 121492-06-6) may arise from supplier-specific labeling or isotopic variations. For instance, the deuterated form (D3) could be conflated with non-deuterated analogs in commercial databases .

Synthesis and Reaction Mechanisms

The synthesis typically involves tert-butyl chloroformate reacting with N-methyl-2-aminoethanol under basic conditions. The amino group performs a nucleophilic attack on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate bond .

Key steps:

  • Nucleophilic substitution:
    N-methyl-2-aminoethanol+tert-butyl chloroformateIntermediate+HCl\text{N-methyl-2-aminoethanol} + \text{tert-butyl chloroformate} \rightarrow \text{Intermediate} + \text{HCl}

  • Deprotonation: A base (e.g., K₂CO₃) neutralizes HCl, driving the reaction to completion .

Alternative routes include alcoholysis of carbamoyl chlorides or Curtius rearrangements, though these are less common for this specific compound . Recent methodologies emphasize avoiding toxic reagents like cyanides and diazomethane, aligning with green chemistry principles .

Applications in Research and Industry

Peptide Synthesis

The Boc group in this compound protects primary amines during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . For example, it has been used in synthesizing β³-amino acids, critical for non-ribosomal peptides with enhanced metabolic stability .

Isotopic Labeling

Deuterated analogs (e.g., D3-labeled) serve as internal standards in mass spectrometry, improving quantification accuracy in pharmacokinetic studies . The deuterium substitution reduces metabolic degradation, prolonging the compound’s half-life in biological systems .

Pharmaceutical Intermediates

This carbamate is a precursor to homoprolinol and homopipecolinol, intermediates in sedum alkaloid synthesis. Its structural flexibility allows incorporation into bioactive molecules targeting neurological and cardiovascular diseases .

SupplierPack SizePrice (USD)
VulcanChem1g$17.00
RR Scientific5g$30.00
CymitQuimica25g$91.00

Comparative Analysis with Analogous Compounds

Replacing the methyl group with ethyl (as in tert-butyl N-(2-aminoethyl)-N-ethylcarbamate) alters lipophilicity and reactivity. The ethyl derivative (CAS: 105628-63-5) has a higher molecular weight (188.27 g/mol) and is used in pesticide synthesis, demonstrating the impact of minor structural changes on application .

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